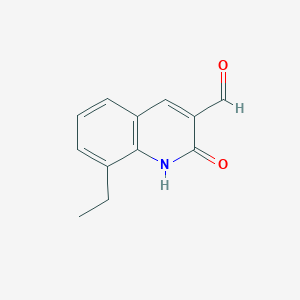
8-Ethyl-2-hydroxyquinoline-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Ethyl-2-hydroxyquinoline-3-carbaldehyde is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is characterized by the presence of an ethyl group at the 8th position, a hydroxyl group at the 2nd position, and an aldehyde group at the 3rd position of the quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyl-2-hydroxyquinoline-3-carbaldehyde typically involves the functionalization of the quinoline ring. One common method is the oxidation of 2-methylquinolin-8-ol using selenium dioxide . This reaction introduces the aldehyde group at the 3rd position. The ethyl group can be introduced through alkylation reactions using appropriate alkylating agents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Ethyl-2-hydroxyquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 8-Ethyl-2-hydroxyquinoline-3-carboxylic acid.
Reduction: 8-Ethyl-2-hydroxyquinoline-3-methanol.
Substitution: 8-Ethyl-2-alkoxyquinoline-3-carbaldehyde.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and coordination compounds.
Biology: Its derivatives have shown antimicrobial, anticancer, and antifungal activities.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The biological activity of 8-Ethyl-2-hydroxyquinoline-3-carbaldehyde is primarily due to its ability to chelate metal ions. The hydroxyl and aldehyde groups can coordinate with metal ions, forming stable complexes. These complexes can inhibit the activity of metalloenzymes, disrupt metal homeostasis in cells, and induce oxidative stress, leading to antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
8-Hydroxyquinoline: Lacks the ethyl and aldehyde groups but shares the hydroxyl group at the 8th position.
8-Mercaptoquinoline: Contains a thiol group instead of a hydroxyl group at the 8th position.
8-Hydroxy-2-quinolinecarboxaldehyde: Similar structure but with a carboxaldehyde group at the 2nd position instead of the 3rd.
Uniqueness: 8-Ethyl-2-hydroxyquinoline-3-carbaldehyde is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethyl group at the 8th position enhances its lipophilicity, potentially improving its ability to penetrate biological membranes.
Propriétés
Numéro CAS |
436088-08-3 |
|---|---|
Formule moléculaire |
C12H11NO2 |
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
8-ethyl-2-oxo-1H-quinoline-3-carbaldehyde |
InChI |
InChI=1S/C12H11NO2/c1-2-8-4-3-5-9-6-10(7-14)12(15)13-11(8)9/h3-7H,2H2,1H3,(H,13,15) |
Clé InChI |
VDAPONMWAQCCMZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC2=C1NC(=O)C(=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


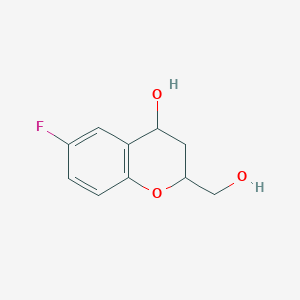


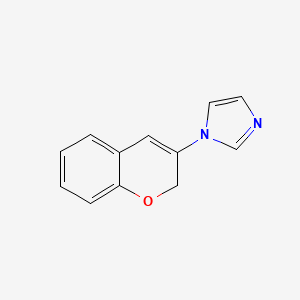
![Ethyl 2-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B11901428.png)
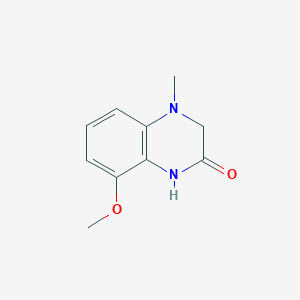
![4-Oxa-1,2-diazaspiro[4.5]dec-1-ene, 3,3-dimethoxy-](/img/structure/B11901439.png)

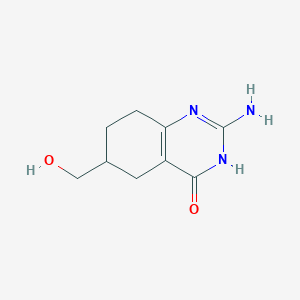

![2-Amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11901475.png)
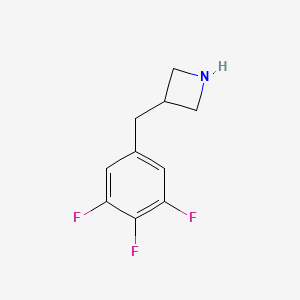
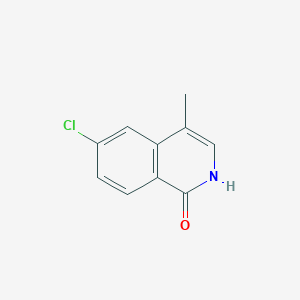
![2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B11901504.png)
